

Discovery and chemical structure of Tenapanor (RDX5791)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Chemical Structure of **Tenapanor** (RDX5791)

Introduction

Tenapanor, also known as RDX5791 or by its trade names Ibsrela® and Xphozah®, is a first-in-class, orally administered small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Developed by Ardelyx, it represents a novel therapeutic approach for the management of irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in adults with chronic kidney disease (CKD) on dialysis.[1][4] Its mechanism of action is localized to the gastrointestinal (GI) tract, with minimal systemic absorption, which distinguishes it from many other therapies in its clinical areas.[5][6] This guide provides a detailed overview of the discovery, chemical properties, synthesis, and mechanism of action of **Tenapanor** for researchers, scientists, and drug development professionals.

Discovery and Design

The development of **Tenapanor** was driven by the therapeutic goal of inhibiting the NHE3 transporter specifically within the GI tract to block dietary sodium absorption, while critically avoiding systemic exposure that could affect NHE3 in the kidneys and disrupt overall sodiumwater homeostasis.[7][8]

The discovery process began with a moderately potent, but highly bioavailable, tetrahydroisoquinoline (THIQ) hit compound (Compound 1).[7][8] The research strategy then

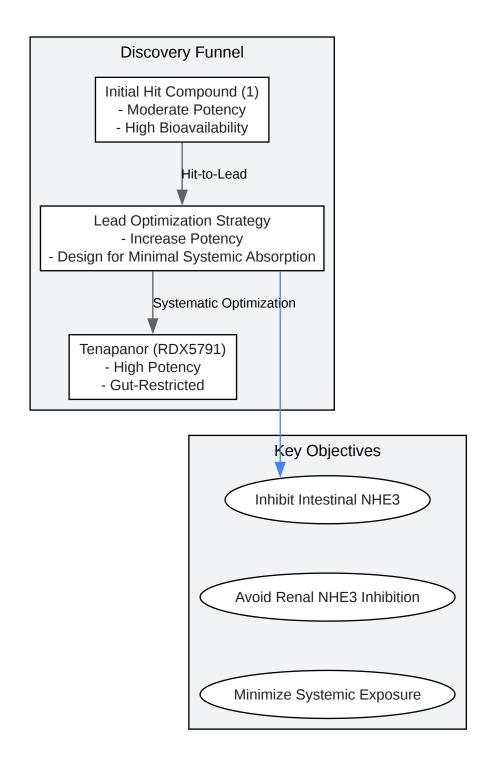


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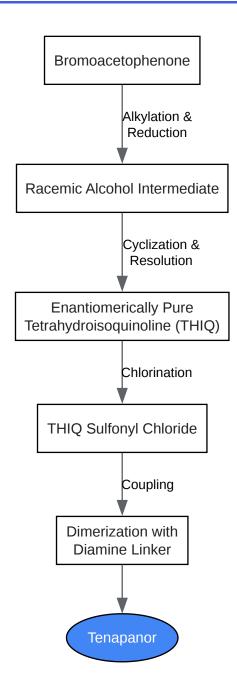
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focused on systematically optimizing this initial scaffold to design a potent inhibitor with minimal gut absorption. This optimization process involved modifying the molecule to increase its size and introduce properties that would limit its passage through the intestinal epithelium, ultimately leading to the discovery of **Tenapanor** (designated as compound 28 in the discovery cascade).[7][9] This "gut-restricted" design is central to its pharmacological profile and safety. [8]

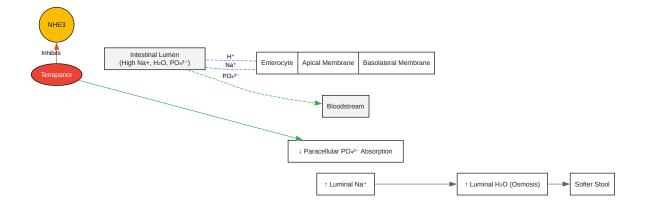




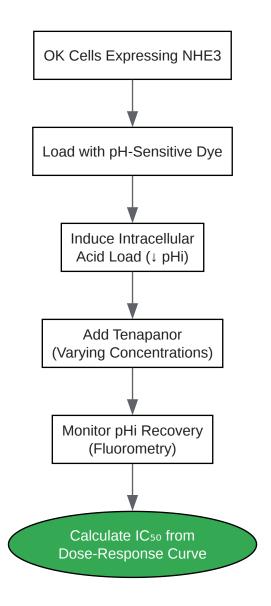












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- To cite this document: BenchChem. [Discovery and chemical structure of Tenapanor (RDX5791)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611283#discovery-and-chemical-structure-of-tenapanor-rdx5791]

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